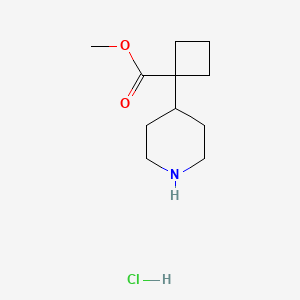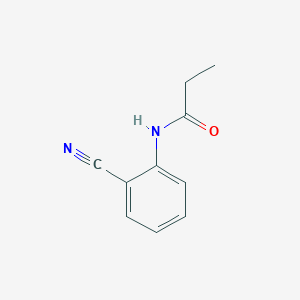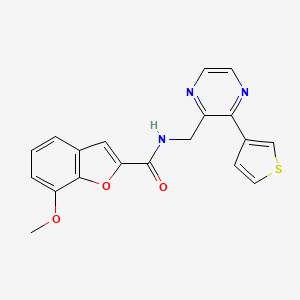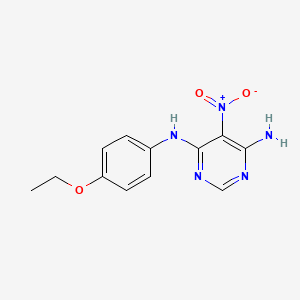
5-(3-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, otherwise known as CBF-T, is a novel small molecule that has been used in various scientific research applications. CBF-T is a heterocyclic compound that has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties. CBF-T has been studied extensively in both in vitro and in vivo models, and is currently being investigated as a potential drug candidate for a number of diseases.
Mécanisme D'action
The exact mechanism of action of CBF-T is not yet fully understood. However, it is believed that CBF-T may act by binding to certain proteins in the cell, which in turn inhibits the activity of those proteins. In addition, CBF-T may also act by altering the activity of certain enzymes, which can lead to changes in the activity of certain cellular processes.
Biochemical and Physiological Effects
CBF-T has been found to have a number of biochemical and physiological effects. In vitro studies have found that CBF-T has anti-inflammatory, antifungal, and antibacterial properties. In addition, CBF-T has been found to inhibit the growth of certain cancer cells, and it has been found to have anti-tumor activity. CBF-T has also been found to be effective against a number of viruses, including influenza, herpes, and HIV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CBF-T in laboratory experiments is that it is relatively easy to synthesize, and it is relatively inexpensive. In addition, CBF-T has been found to have a wide range of biological activities, which makes it a useful tool for studying a variety of biological processes. However, there are some limitations to using CBF-T in laboratory experiments, including the fact that the exact mechanism of action is not yet fully understood, and that it has not yet been tested in humans.
Orientations Futures
The potential of CBF-T as a drug candidate is still being explored, and there are a number of future directions that can be explored. These include further studies into the mechanism of action of CBF-T, as well as studies into the potential therapeutic applications of CBF-T, such as its use as an anti-inflammatory, antifungal, and antibacterial agent. In addition, further studies into the potential of CBF-T as an antiviral agent, as well as its potential use in cancer treatment, are also areas of future research.
Méthodes De Synthèse
CBF-T can be synthesized through a number of methods, including the condensation of 3-chlorobenzylidene-4-fluorophenyl-2-thioxo-1,3-thiazolidin-4-one and 3-chlorobenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the reaction is typically carried out in an aqueous solution. The product of the reaction is a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
CBF-T has been studied extensively in scientific research applications. It has been found to possess a number of biological activities, including anti-inflammatory, antifungal, and antibacterial properties. In addition, CBF-T has been studied for its potential to inhibit the growth of certain cancer cells, and it has been found to have anti-tumor activity. CBF-T has also been studied for its potential to inhibit the growth of certain viruses, and it has been found to be effective against a number of viruses, including influenza, herpes, and HIV.
Propriétés
IUPAC Name |
(5E)-5-[(3-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS2/c17-11-3-1-2-10(8-11)9-14-15(20)19(16(21)22-14)13-6-4-12(18)5-7-13/h1-9H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVIFRVBRUDTHQ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2852140.png)
![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2852141.png)
![2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2852142.png)


![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2852146.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2852147.png)
![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]acetate](/img/structure/B2852148.png)
![Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2852149.png)

![3-Methoxy-1-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2852152.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2852157.png)